4-Chloro-6-cyclobutylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
4-chloro-6-cyclobutylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12) |
InChI Key |
FTXYFHWTPCLTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Cyclobutylpyrimidin 2 Amine
Reactivity of the Chloro Group: Pathways for Further Functionalization
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic substitution. The electron-withdrawing effect of the two ring nitrogen atoms makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to attack by nucleophiles. Generally, for chloropyrimidines, the order of reactivity for nucleophilic aromatic substitution (SNAr) is C4/C6 > C2. mdpi.com This high reactivity makes the C4-chloro group an excellent handle for introducing a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are typically performed under basic or thermal conditions and are one of the most utilized transformations in pyrimidine chemistry. nih.gov For instance, reactions with primary and secondary amines proceed efficiently to yield 4-amino-substituted pyrimidine derivatives. nih.govnih.gov The reaction conditions can be tailored to the nucleophilicity of the amine; strongly nucleophilic aliphatic amines may react at moderate temperatures, while less reactive aromatic amines might require heating or acid catalysis. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
In addition to classical SNAr reactions, the C4-chloro substituent is an ideal partner for palladium-catalyzed cross-coupling reactions, which significantly broadens the scope of possible modifications.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the pyrimidine with an aryl or heteroaryl boronic acid. This method is highly effective for synthesizing 4-aryl-6-cyclobutylpyrimidin-2-amine derivatives. The regioselectivity for coupling at the C4 position over other positions is well-established for dichloropyrimidines. nih.govsemanticscholar.org
Buchwald-Hartwig Amination: This powerful method provides an alternative to classical SNAr for forming carbon-nitrogen bonds, especially with challenging or sterically hindered amines. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope and generally proceeds under milder conditions than some SNAr reactions.
The table below summarizes various functionalization pathways for the chloro group based on established pyrimidine chemistry.
| Reaction Type | Nucleophile/Reagent | Product Type | Typical Conditions |
| SNAr (Amination) | Primary/Secondary Amines (R¹R²NH) | 4-(Substituted amino)-pyrimidines | Heat, often with a base (e.g., Et₃N, DIPEA) in a polar solvent (e.g., EtOH, DMF) |
| SNAr (Alkoxylation) | Alcohols/Alkoxides (R-OH/R-O⁻) | 4-Alkoxy-pyrimidines | Base (e.g., NaH, K₂CO₃) in the corresponding alcohol or an inert solvent |
| SNAr (Thiolation) | Thiols/Thiolates (R-SH/R-S⁻) | 4-(Alkyl/Arylthio)-pyrimidines | Base (e.g., K₂CO₃, NaOH) in a polar solvent (e.g., DMF, DMSO) |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂) | 4-Aryl/Heteroaryl-pyrimidines | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., Toluene, Dioxane), heat |
| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | 4-(Substituted amino)-pyrimidines | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., Toluene, Dioxane) |
Reactivity of the Amino Group: Amidation, Alkylation, and Other Nitrogen-Centered Transformations
The 2-amino group on the pyrimidine ring is nucleophilic, but its reactivity is modulated by the electron-withdrawing nature of the heterocyclic ring. It is generally less reactive than a typical aliphatic or aromatic amine but can still undergo a variety of important transformations. semanticscholar.org
Amidation and Sulfonylation
The amino group can react with acylating or sulfonylating agents to form the corresponding amides and sulfonamides. Reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields N-(4-chloro-6-cyclobutylpyrimidin-2-yl)amides. youtube.com Care must be taken as over-acylation to form N,N-diacyl derivatives can sometimes occur, although specific reaction conditions can promote the desired mono-acylation. semanticscholar.org
Alkylation
Alkylation of the 2-amino group is also feasible. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method to introduce alkyl substituents. researchgate.net Direct alkylation with alkyl halides can be more challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. However, specific protocols, such as those using N-aminopyridinium salts as ammonia (B1221849) surrogates, have been developed to achieve selective monoalkylation. chemrxiv.org
The following table details common transformations involving the 2-amino group.
| Reaction Type | Reagent | Product Type | Typical Conditions |
| Amidation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | N-Acyl-2-aminopyrimidines | Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-2-aminopyrimidines | Base (e.g., Pyridine) at room temperature or with gentle heating |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | N-Alkyl-2-aminopyrimidines | Reducing agent (e.g., NaBH₃CN, H₂/Pd), often in an acidic medium |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-aminopyrimidines | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) |
Chemical Modifications Involving the Cyclobutyl Substituent
Direct chemical modification of the cyclobutyl ring on the intact 4-chloro-6-cyclobutylpyrimidin-2-amine scaffold is synthetically challenging and not commonly reported. The C-H bonds of the cyclobutane (B1203170) ring are generally unreactive, and harsh reaction conditions that might activate them could lead to decomposition of the heterocyclic pyrimidine ring.
However, the cyclobutyl moiety plays a crucial role in modern medicinal chemistry. It is often incorporated into molecules to increase their three-dimensional character, improve metabolic stability, and serve as a rigid scaffold or a conformationally restricted linker. nih.gov Recent advances have focused on the C-H functionalization of cyclobutanes, for example, through Norrish-Yang cyclization of cyclobutyl ketones to create intermediates for further coupling reactions. nih.govnih.gov While these methods have not been specifically applied to this compound, they represent potential, albeit complex, future pathways for derivatization.
For practical purposes, derivatization of the cyclobutyl group is typically achieved by starting with a pre-functionalized cyclobutane building block during the initial synthesis of the pyrimidine ring. Cobalt-catalyzed cross-coupling reactions have been developed to introduce cyclobutyl rings onto various scaffolds, which could be a strategy to synthesize analogues with substituted cyclobutyl groups. acs.orgorganic-chemistry.org
Electrophilic and Nucleophilic Behavior of the Pyrimidine Ring System
Nucleophilic Substitution: As discussed in Section 3.1, the electron deficiency strongly activates the ring towards nucleophilic aromatic substitution, particularly at the C4 and C6 positions when they bear a good leaving group like chlorine. mdpi.com The 2-amino group, being an electron-donating group, slightly reduces the electrophilicity of the ring compared to an unsubstituted pyrimidine, but the C4 position remains highly activated.
Electrophilic Substitution: The electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). growingscience.com These reactions require very harsh conditions, if they proceed at all, and often result in low yields. The C5 position is the most electron-rich and is the most likely site for electrophilic attack, though this remains an unfavorable process for this scaffold.
Ring Nitrogens: Strongly electron-withdrawing (-I, -M), deactivating the ring to electrophilic attack and activating it to nucleophilic attack.
2-Amino Group: Electron-donating (+M), which partially counteracts the effect of the ring nitrogens, increasing electron density most significantly at the C5 position.
4-Chloro Group: Inductively electron-withdrawing (-I), further increasing the electrophilicity of the C4 carbon.
6-Cyclobutyl Group: Weakly electron-donating (+I).
Design and Synthesis of this compound Analogues for Chemical Libraries
The distinct and predictable reactivity of the functional groups on this compound makes it an excellent scaffold for the construction of chemical libraries for drug discovery and chemical biology. acs.orgnih.gov Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a large number of structurally diverse analogues from this single starting material. researchgate.netnih.govcam.ac.uk
A common strategy for library synthesis involves a sequential or combinatorial approach targeting the C4 and N2 positions.
C4-Position Derivatization: The highly reactive C4-chloro group is typically addressed first. A large set of diverse building blocks (amines, alcohols, boronic acids, etc.) can be introduced via SNAr or palladium-catalyzed coupling reactions. This step introduces the first point of diversity.
N2-Position Derivatization: The resulting library of 4-substituted-6-cyclobutylpyrimidin-2-amines can then be further functionalized at the 2-amino group. A second set of building blocks (acyl chlorides, aldehydes for reductive amination, etc.) can be introduced to create a second layer of diversity.
This two-step approach allows for the creation of a large matrix of compounds from a smaller set of starting materials. This strategy is well-suited for modern high-throughput synthesis and screening paradigms, including the generation of DNA-encoded libraries (DELs) where the pyrimidine core serves as a central scaffold. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 6 Cyclobutylpyrimidin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Chloro-6-cyclobutylpyrimidin-2-amine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework and connectivity.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the cyclobutyl substituent, and the amine group. The lone proton on the pyrimidine ring (H5) would likely appear as a singlet. The protons of the cyclobutyl group would present more complex splitting patterns, with the methine proton (alpha to the ring) appearing as a multiplet and the methylene (B1212753) protons showing characteristic geminal and vicinal couplings. The amine protons typically appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the three unique carbons of the pyrimidine ring and the three unique carbons of the cyclobutyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Two-dimensional NMR techniques are crucial for confirming the assignments. A Correlation Spectroscopy (COSY) experiment would reveal the coupling network within the cyclobutyl ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides long-range (2-3 bond) correlations, which are vital for confirming the connection between the cyclobutyl group and the pyrimidine ring, for instance, by showing a correlation from the cyclobutyl methine proton to the C6 carbon of the pyrimidine ring. The presence of different forms of a molecule, such as rotamers or tautomers, can sometimes be detected by the appearance of a second set of signals in NMR spectra. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine C2 | - | ~163 |
| Pyrimidine C4 | - | ~162 |
| Pyrimidine C5 | ~6.5 (singlet) | ~108 |
| Pyrimidine C6 | - | ~173 |
| Amine NH₂ | ~5.5 (broad singlet) | - |
| Cyclobutyl C1' | ~3.4 (multiplet) | ~39 |
| Cyclobutyl C2'/C4' | ~2.3 (multiplet) | ~26 |
| Cyclobutyl C3' | ~1.9 (multiplet) | ~18 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (LC-MS, UPLC-MS) for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the confident determination of the compound's elemental formula (C₉H₁₂ClN₃). A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Coupling liquid chromatography with mass spectrometry (LC-MS or UPLC-MS) is a standard method for purity analysis. nih.govmdpi.com This approach first separates the target compound from any impurities, starting materials, or by-products using chromatography. The eluent is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. This allows for the detection and potential identification of impurities even at very low levels. thermofisher.com The fragmentation pattern observed in the MS/MS spectrum can also provide structural information, for example, showing the loss of the cyclobutyl group or a chlorine atom.
Table 2: Expected HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (³⁵Cl) | C₉H₁₃³⁵ClN₃ | 198.0798 |
| [M+H]⁺ (³⁷Cl) | C₉H₁₃³⁷ClN₃ | 200.0769 |
| [M+Na]⁺ (³⁵Cl) | C₉H₁₂³⁵ClN₃Na | 220.0617 |
Chromatographic Techniques for Separation and Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the pyrimidine ring strongly absorbs.
UPLC is a more recent advancement that uses columns with smaller particles (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption (FTIR) or scattering (Raman) of infrared radiation, which excites molecular vibrations (stretching, bending, etc.) at specific frequencies.
The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The C-H stretching of the cyclobutyl group would appear just below 3000 cm⁻¹. The region from 1500-1650 cm⁻¹ would contain absorptions from C=C and C=N stretching of the pyrimidine ring, as well as the N-H bending of the amine group. The C-Cl stretch would be found at lower wavenumbers, typically in the 600-800 cm⁻¹ range. Each molecule has a unique pattern of vibrations in the "fingerprint region" (below 1500 cm⁻¹), which can be used for identification. nist.govresearchgate.net
Table 4: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch | Cyclobutyl (sp³) | 2850 - 2980 |
| C=N / C=C Stretch | Pyrimidine Ring | 1500 - 1650 |
| N-H Bend | Primary Amine | 1580 - 1640 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the conformation of the cyclobutyl ring relative to the pyrimidine ring.
For a crystalline sample of this compound, this analysis would reveal how the molecules pack in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding. It is highly probable that the amine group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens act as acceptors. This could lead to the formation of specific motifs, such as inversion dimers or extended chains and sheets, which stabilize the crystal structure. nih.govresearchgate.net Analysis of related structures, such as 4-Chloro-6-methoxypyrimidin-2-amine, shows that such pyrimidine derivatives often form dimers through pairs of N—H⋯N hydrogen bonds. nih.govresearchgate.net
Table 5: Crystallographic Data Parameters Determined by X-ray Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise intramolecular distances and angles. |
Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 6 Cyclobutylpyrimidin 2 Amine
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Surfaces
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. epstem.netresearchgate.net For 4-Chloro-6-cyclobutylpyrimidin-2-amine, these calculations provide a foundational understanding of its intrinsic properties.
The electronic structure is fundamentally described by the arrangement of its molecular orbitals. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is associated with the molecule's capacity to donate electrons, while the LUMO energy level indicates its ability to accept electrons. epstem.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. epstem.net
While specific calculations for this compound are not extensively published, data from analogous substituted pyrimidine (B1678525) derivatives can provide valuable context for its expected electronic behavior. These studies show how different substituents influence the orbital energies. epstem.netnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrimidine Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Pyrimidine Derivative A | B3LYP/6-31G(d,p) | -6.26 | -0.88 | 5.38 |
| Pyrimidine Derivative B | B3LYP/6-311++G(d,p) | -7.01 | -1.54 | 5.47 |
Note: Data is illustrative and derived from various studies on different pyrimidine derivatives to show a typical range of values. irjweb.com
Molecular Electrostatic Potential (MEP) surfaces are another powerful output of quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). nih.gov These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative potential, attractive to electrophiles, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD is particularly useful for conformational sampling and analyzing the stability of its various three-dimensional structures.
The primary source of conformational flexibility in this molecule is the cyclobutyl ring. Cyclobutane (B1203170) systems are not planar and undergo a dynamic "puckering" motion. nih.govnih.govacs.org MD simulations can effectively sample these different puckered conformations, providing insight into their relative energies and the barriers to interconversion. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred conformation is critical, as it dictates how the molecule presents itself for interaction with biological targets. nih.gov
Furthermore, MD simulations can be performed in a simulated aqueous environment to understand how the molecule's conformation and stability are influenced by solvent. These simulations track trajectories and can be used to calculate thermodynamic properties, providing a comprehensive picture of the molecule's dynamic behavior in a biologically relevant context. nih.gov
Structure-Based Design Methodologies Applied to Pyrimidine Scaffolds
Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. mdpi.com The pyrimidine scaffold is a well-established component in many clinically approved drugs, particularly in the domain of protein kinase inhibitors. mdpi.comnih.gov
In the context of kinase inhibition, the 2-aminopyrimidine (B69317) core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region, which connects the N- and C-lobes of the kinase domain. For this compound, the 2-amino group and one of the ring nitrogens would be predicted to form these key interactions.
SBDD methodologies would utilize the structure of a target kinase to computationally model the binding of this compound. The substituents at the 4- and 6-positions are then systematically modified in silico to optimize interactions with the surrounding active site residues.
The 4-chloro group can be explored for potential halogen bonding or replaced with other groups to probe hydrophobic pockets or form additional hydrogen bonds.
The 6-cyclobutyl group typically occupies a hydrophobic pocket. SBDD would be used to assess whether the size and shape of this group are optimal for the target pocket or if larger, smaller, or different cyclic or acyclic groups would lead to improved affinity. rsc.orgacs.org
Ligand-Based Design Approaches
When the 3D structure of a biological target is unknown, ligand-based design approaches are employed. These methods derive predictive models from the structures of known active molecules.
Pharmacophore Modeling and Feature Identification
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific target. tandfonline.com
For a series of active compounds containing the this compound scaffold, a pharmacophore model could be generated. benthamdirect.com This model would likely identify a set of common features crucial for activity.
Table 2: Hypothetical Pharmacophore Features for a this compound Analog
| Feature Type | Description | Corresponding Moiety |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Donates a hydrogen in a hydrogen bond | 2-amino group (N-H) |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen in a hydrogen bond | Pyrimidine ring nitrogens |
| Hydrophobic (HY) | Forms non-polar interactions | 6-cyclobutyl group |
This generated model serves as a 3D query to search for new, structurally diverse molecules that possess the same essential features and are therefore likely to be active. nih.gov
Virtual Screening Techniques for Chemical Space Exploration
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govijfmr.com Using the this compound scaffold as a starting point, several virtual screening approaches can be applied.
One method involves using a pharmacophore model, as described above, to filter large chemical databases. researchgate.net Another common technique is structure-based virtual screening, where millions of compounds are computationally "docked" into the active site of a target protein to predict their binding affinity and pose. For pyrimidine-focused libraries, this allows for the rapid exploration of vast chemical space to discover novel and potentially more potent derivatives. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govresearchpublish.com
A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific endpoint. scirp.org For a series of analogs of this compound, descriptors could include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric descriptors: Molecular volume, surface area, specific substituent size parameters.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).
By building a model from a "training set" of compounds with known reactivity, the model can then be used to predict the reactivity of new, untested compounds. The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govjournalwjbphs.com
Table 3: Common Statistical Parameters in QSAR Models for Pyrimidine Derivatives
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Correlation Coefficient) | Measures the goodness-of-fit for the training set. | > 0.8 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |
Note: These values represent general benchmarks for robust QSAR models. journalwjbphs.com
Such models provide valuable insights into which molecular properties are most influential for a compound's reactivity, thereby guiding the rational design of more effective molecules. nih.gov
Broader Applications and Future Research Directions of 4 Chloro 6 Cyclobutylpyrimidin 2 Amine
Role as a Versatile Chemical Building Block and Privileged Scaffold in Synthetic Chemistry
The 4-Chloro-6-cyclobutylpyrimidin-2-amine molecule is intrinsically valuable to synthetic chemists due to its dual reactivity. The pyrimidine (B1678525) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The chloro-substituent at the 4-position is an excellent leaving group, making it susceptible to displacement through various nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of functional groups, including amines, alcohols, and thiols.
Furthermore, the chlorine atom serves as a handle for modern transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation) can be effectively employed to elaborate the core structure. This reactivity allows for the construction of highly decorated pyrimidine derivatives. The 2-amino group offers an additional site for modification, further enhancing the molecule's versatility as a building block for complex target structures.
Interactive Table: Key Synthetic Transformations of the 4-Chloropyrimidine Scaffold
| Reaction Type | Reagents/Catalyst | Bond Formed | Resulting Structure |
| Nucleophilic Aromatic Substitution (SNAr) | R-NH2 (Amine) | C4-N | 4-Amino-6-cyclobutylpyrimidin-2-amine derivative |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst | C4-C (Aryl/Vinyl) | 4-Aryl-6-cyclobutylpyrimidin-2-amine derivative |
| Buchwald-Hartwig Amination | R-NH2, Pd catalyst | C4-N (Aryl/Alkyl) | N-Substituted-4-amino-6-cyclobutylpyrimidin-2-amine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C4-C (Alkynyl) | 4-Alkynyl-6-cyclobutylpyrimidin-2-amine derivative |
Contributions to the Construction of Diverse Heterocyclic Compound Libraries
The efficient and predictable reactivity of this compound makes it an ideal starting material for the generation of diverse heterocyclic compound libraries. These libraries, containing thousands to millions of related but structurally distinct compounds, are essential for modern drug discovery and chemical biology. By systematically reacting the parent compound with a large set of diverse building blocks (e.g., various amines for SNAr or boronic acids for Suzuki coupling), chemists can rapidly assemble a focused library centered on the 2-amino-6-cyclobutylpyrimidine core.
A particularly powerful approach is the use of this scaffold in DNA-Encoded Library Technology (DELT). In this method, the pyrimidine core can be linked to a unique DNA oligonucleotide tag. Subsequent chemical modifications at the 4-position, using DNA-compatible reaction conditions, allow for the creation of massive libraries where each unique molecule has a corresponding DNA barcode. These libraries can then be screened against biological targets to identify high-affinity ligands, significantly accelerating the initial stages of drug discovery.
Potential as a Precursor in the Development of Novel Functional Materials
While the primary application of pyrimidine derivatives has been in pharmaceuticals, their intrinsic electronic and structural properties suggest potential in materials science. Heterocyclic aromatic compounds can exhibit interesting photophysical properties and are used in the development of organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. The pyrimidine nucleus, being electron-deficient, can influence the electronic characteristics of materials into which it is incorporated.
The cyclobutane (B1203170) unit can also play a role. For instance, cyclobutane rings are known to undergo photochemical [2+2] cycloadditions and cycloreversions, a property that could be exploited for creating photoresponsive materials or polymers. Research into cyclobutane pyrimidine dimers in the context of UV-induced DNA damage and repair highlights the unique photochemistry of this combination of moieties. While the direct application of this compound as a monomer for functional polymers or as a ligand in metal-organic frameworks (MOFs) is a largely unexplored field, it represents a promising direction for future research.
Exploration of Unconventional Reactivity and Novel Synthetic Pathways for this compound
Future research will likely focus on uncovering novel synthetic methodologies that exploit the unique structure of this compound. The reactivity of chloropyrimidines can be highly sensitive to the other substituents on the ring. Studies on related systems have shown that the regioselectivity of reactions can be finely tuned. For example, in di-substituted pyrimidines, the choice of catalyst, ligand, or even the nucleophile can dictate which site reacts, allowing for selective and controlled synthesis.
Modern synthetic techniques such as microwave-assisted synthesis have been shown to dramatically accelerate reactions involving 2-amino-4-chloropyrimidine (B19991) scaffolds, reducing reaction times from hours to minutes. This enables more rapid library synthesis and optimization of reaction conditions. Further research could explore other advanced methods like flow chemistry, which allows for continuous production and precise control over reaction parameters, or biocatalysis, using enzymes to perform selective transformations on the pyrimidine core. Acid-catalyzed amination has also been shown to be an effective pathway for similar scaffolds, offering an alternative to metal-catalyzed methods.
Integration with Automated Synthesis and High-Throughput Screening Platforms for Accelerated Discovery
The convergence of robotics, software, and chemistry has led to the development of automated synthesis platforms that can perform complex multi-step reactions with minimal human intervention. The well-defined reactivity of this compound makes it an excellent candidate for integration into such systems. An automated platform could be programmed to perform a series of reactions—for example, a Suzuki coupling followed by a modification of the 2-amino group—across a large array of starting materials to rapidly generate a library of novel compounds.
This automated synthesis can be directly coupled with high-throughput screening (HTS) platforms. Once the library of pyrimidine derivatives is synthesized in a microplate format, it can be directly transferred to biological assays to screen for activity against various targets, such as protein kinases or receptors. This closed-loop approach, where compounds are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerates the discovery of new molecules with desired properties, whether for pharmaceutical or material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
